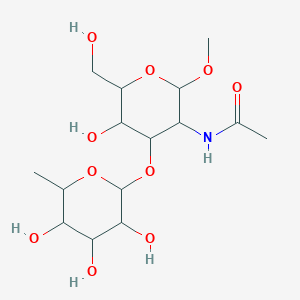
Fuc1-alpha-3GlcNAc1-b-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fuc1-alpha-3GlcNAc1-b-OMe involves the glycosylation of N-acetylglucosamine (GlcNAc) with fucose (Fuc) in the presence of a suitable glycosyl donor and acceptor. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at low temperatures to ensure the selectivity of the glycosylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve the desired purity levels .
化学反应分析
Types of Reactions
Fuc1-alpha-3GlcNAc1-b-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Fuc1-alpha-3GlcNAc1-b-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.
作用机制
The mechanism of action of Fuc1-alpha-3GlcNAc1-b-OMe involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound’s molecular targets include glycoproteins and glycolipids on the cell surface, which play crucial roles in cellular communication and adhesion .
相似化合物的比较
Fuc1-alpha-3GlcNAc1-b-OMe can be compared with other similar compounds, such as:
Fuc1-alpha-2GlcNAc1-b-OMe: Differing in the glycosidic linkage position.
Fuc1-alpha-4GlcNAc1-b-OMe: Another positional isomer.
Fuc1-alpha-6GlcNAc1-b-OMe: Yet another positional isomer.
The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct biological properties and interactions compared to its isomers .
属性
分子式 |
C15H27NO10 |
|---|---|
分子量 |
381.38 g/mol |
IUPAC 名称 |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18) |
InChI 键 |
CPKSWFNSVBVTDI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


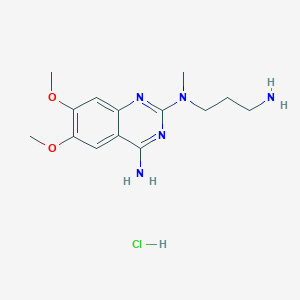
![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
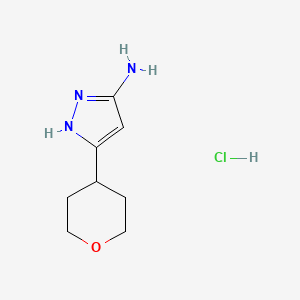
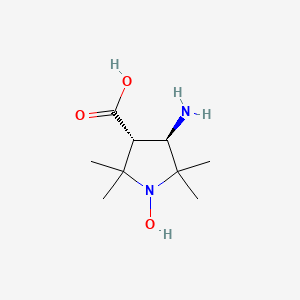
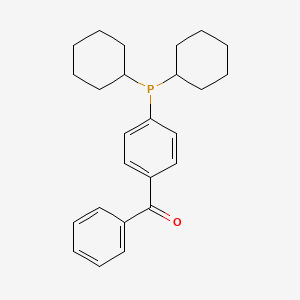
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
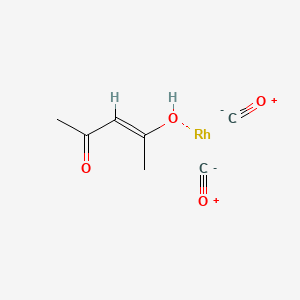

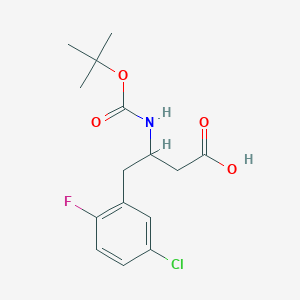
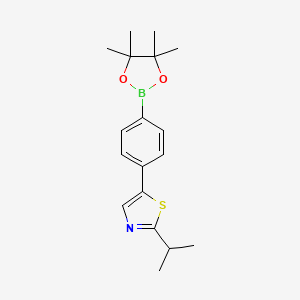
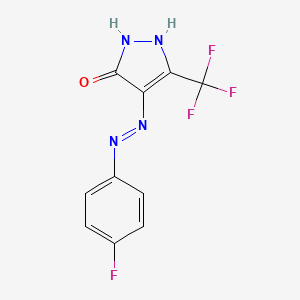
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
